molecular formula C20H15FN2O B2696397 (E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole CAS No. 871552-93-1

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole

Cat. No. B2696397
CAS RN: 871552-93-1
M. Wt: 318.351
InChI Key: JCJJWGOOWHLXFX-VAWYXSNFSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied for their diverse biological activities and are key components to functional molecules used in a variety of applications .


Chemical Reactions Analysis

Imidazole derivatives have been found to interact with various ions. For example, some imidazole derivatives can selectively recognize and detect Ag+ ions via significant fluorescence quenching .

Scientific Research Applications

Novel Blend Membranes in Fuel Cells

A study by Campagne et al. (2013) discusses the development of proton-conducting fluorocopolymers grafted by azole functions, which includes benzimidazole, for use in blend membranes with sulfonated PEEK. These membranes are applicable in PEMFC operating at low relative humidity, showcasing the relevance of benzimidazole derivatives in fuel cell technology (Campagne et al., 2013).

Catalysis in Transesterification/Acylation Reactions

Grasa et al. (2002) highlighted the efficiency of imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), including benzimidazole derivatives, as catalysts in transesterification between esters and alcohols. This underscores the potential of benzimidazole-related compounds in catalytic processes (Grasa et al., 2002).

Synthesis of Fluorinated Compounds

The research by Peng et al. (2013) demonstrated a palladium-catalyzed intermolecular oxidative fluoroesterification of vinylarenes, using benzimidazole derivatives. This method is significant in synthesizing α-monofluoromethylbenzyl carboxylates, vital in various chemical syntheses (Peng et al., 2013).

Fluorescent Sensors

Suman et al. (2019) developed benzimidazole-based azomethines as fluorescent sensors for Al3+ and Zn2+. This study shows the application of benzimidazole derivatives in the creation of sensitive and selective chemical sensors (Suman et al., 2019).

Synthesis of Imidazole Derivatives

Huang Jin-qing (2009) conducted research on the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, demonstrating the practical methodologies for creating benzimidazole derivatives for various chemical applications (Huang Jin-qing, 2009).

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use in sensors, given the properties of some imidazole derivatives . Further studies could also focus on its synthesis and characterization.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O/c21-17-8-2-1-6-15(17)14-23-19-10-4-3-9-18(19)22-20(23)12-11-16-7-5-13-24-16/h1-13H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJJWGOOWHLXFX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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